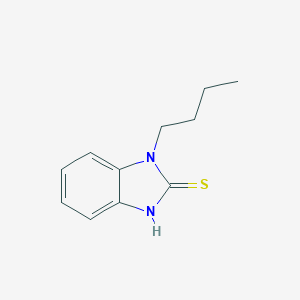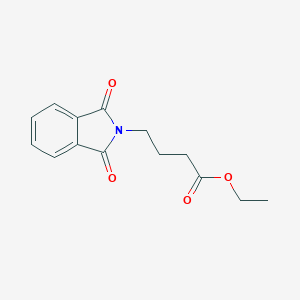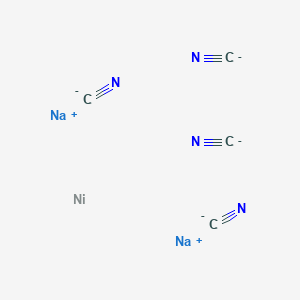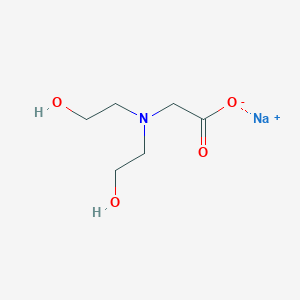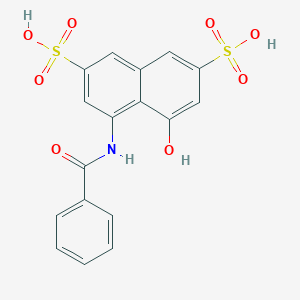![molecular formula C12H9N3 B086503 2-フェニル-1H-イミダゾ[4,5-b]ピリジン CAS No. 1016-93-9](/img/structure/B86503.png)
2-フェニル-1H-イミダゾ[4,5-b]ピリジン
概要
説明
2-Phenyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system with a phenyl group attached at the second position
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
作用機序
Target of Action
The primary target of 2-Phenyl-1H-imidazo[4,5-b]pyridine is the Baker’s yeast α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of dietary carbohydrates, making it a significant target for controlling type-II diabetes mellitus .
Mode of Action
2-Phenyl-1H-imidazo[4,5-b]pyridine interacts with its target through a series of molecular interactions. The –NH– group of the imidazo-pyridine forms a hydrogen bond with Asp1526, while both hydroxyls of the catechol form hydrogen bonds with Asp1279 . The imidazo-pyridine ring is stabilized by π–π stacking with Phe1560, and other hydrophobic interactions involving side chains of various amino acids .
Biochemical Pathways
The compound inhibits the α-glucosidase enzyme, which is responsible for the hydrolysis of carbohydrates. By inhibiting this enzyme, the absorption of glucose into the bloodstream is suppressed, thus controlling postprandial blood glucose levels . This strategy is effective in managing type-II diabetes mellitus .
Result of Action
The result of the action of 2-Phenyl-1H-imidazo[4,5-b]pyridine is the inhibition of the α-glucosidase enzyme. This inhibition leads to a decrease in the absorption of glucose into the bloodstream, thus controlling postprandial blood glucose levels . This makes the compound a potential candidate for the management of type-II diabetes mellitus .
生化学分析
Biochemical Properties
The biochemical properties of 2-Phenyl-1H-imidazo[4,5-b]pyridine are largely determined by its interactions with various biomolecules. The compound has been found to interact with enzymes such as α-glucosidase, a key enzyme involved in carbohydrate metabolism . The –NH– group of imidazo-pyridine of 2-Phenyl-1H-imidazo[4,5-b]pyridine forms a hydrogen bond with Asp1526, while both hydroxyls of catechol form a hydrogen bond with Asp1279 .
Cellular Effects
The effects of 2-Phenyl-1H-imidazo[4,5-b]pyridine on cells are primarily related to its inhibitory action on the α-glucosidase enzyme. By inhibiting this enzyme, the compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Phenyl-1H-imidazo[4,5-b]pyridine involves binding interactions with biomolecules and changes in gene expression. The compound’s imidazo-pyridine ring is well stabilized by π–π stacking with Phe1560, and other hydrophobic interactions involving side chain of Pro1159, Tyr1167, Asp1157, Met1421, Trp1369, Pro1318, and Lys1460 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with benzaldehyde in the presence of an acid catalyst, followed by cyclization to form the imidazo[4,5-b]pyridine core . Another approach involves the use of 2-chloropyridine derivatives and phenylhydrazine under basic conditions .
Industrial Production Methods: Industrial production methods for 2-Phenyl-1H-imidazo[4,5-b]pyridine are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-Phenyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups at specific positions on the ring system.
Reduction: Reduction reactions can be employed to modify the imidazo[4,5-b]pyridine core, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[4,5-b]pyridine derivatives .
類似化合物との比較
- 2-Phenylimidazo[1,2-a]pyridine
- 2-Phenylimidazo[1,5-a]pyridine
- 2-Phenylimidazo[4,5-c]pyridine
Comparison: While these compounds share a similar imidazo-pyridine core, their biological activities and applications can differ significantly. For example, 2-Phenylimidazo[1,2-a]pyridine is known for its antiviral properties, whereas 2-Phenylimidazo[4,5-b]pyridine is more commonly studied for its enzyme inhibitory and anticancer activities . The position of the phenyl group and the specific ring fusion pattern contribute to these differences in activity and application.
特性
IUPAC Name |
2-phenyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-5-9(6-3-1)11-14-10-7-4-8-13-12(10)15-11/h1-8H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKJXWALYRGLPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345779 | |
| Record name | 2-Phenyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016-93-9 | |
| Record name | 2-Phenyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


